molecular formula C9H6N2O3 B6598563 7-nitroquinolin-1-ium-1-olate CAS No. 14753-17-4

7-nitroquinolin-1-ium-1-olate

Cat. No.: B6598563
CAS No.: 14753-17-4
M. Wt: 190.16 g/mol
InChI Key: MUOCQTVDQHFBEA-UHFFFAOYSA-N
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Description

7-nitroquinolin-1-ium-1-olate: is a chemical compound with the molecular formula C9H6N2O3 . It is known for its unique structure, which includes a quinoline ring substituted with a nitro group at the 7th position and an oxo group at the 1st position.

Mechanism of Action

Target of Action

Quinoline, 7-nitro-, 1-oxide, also known as 7-nitroquinolin-1-ium-1-olate or 7-Nitroquinoline N-oxide, is a derivative of quinoline . Quinoline and its derivatives are vital in several natural products and FDA-approved drugs . They are considered a privileged structure in drug discovery programs because of their broad spectrum of bio-responses .

Mode of Action

The mode of action of this compound involves the formation of a C–N bond . This reaction might proceed via the formation of an enolate, which would react with the nitro group .

Biochemical Pathways

Quinoline-containing compounds display a wide spectrum of interesting pharmacological activities and unique physicochemical properties . They may inhibit tumor growth by cell cycle arrest, apoptosis, inhibition of angiogenesis, disruption of cell migration, and modulation of nuclear receptor responsiveness .

Pharmacokinetics

It’s known that the lipophilic properties of substituents on the quinoline ring can influence the compound’s pharmacokinetic properties . For instance, increased lipophilic properties of substituents on the C-7 and C-8 quinoline ring increased COX-2 inhibitory potency and selectivity .

Result of Action

The result of the action of this compound is largely dependent on its interaction with its targets. As a derivative of quinoline, it’s known to exhibit a variety of bio-responses, including anticancer , antioxidant , anti-inflammatory , and antimicrobial activities.

Action Environment

The action environment can significantly influence the action, efficacy, and stability of this compound. For instance, the synthesis of quinoline derivatives has been achieved using green and clean methods such as microwave, using clay or some other catalyst which could be recycled and reused, one-pot reaction, solvent-free reaction conditions, using ionic liquids . These methods are more sustainable and environmentally friendly .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-nitroquinolin-1-ium-1-olate typically involves the nitration of quinoline derivatives. One common method includes the nitration of quinoline using nitric acid and sulfuric acid as nitrating agents. The reaction is carried out under controlled temperature conditions to ensure the selective nitration at the 7th position .

Industrial Production Methods: Industrial production of this compound may involve large-scale nitration processes using continuous flow reactors. These reactors allow for better control over reaction conditions, leading to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 7-nitroquinolin-1-ium-1-olate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

Uniqueness: 7-nitroquinolin-1-ium-1-olate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Biological Activity

7-Nitroquinolin-1-ium-1-olate, also known as 7-nitroquinoline N-oxide, is a derivative of quinoline that has garnered attention for its diverse biological activities. This compound is notable for its interactions with genomic DNA and its potential applications in medicinal chemistry, particularly in cancer treatment and antimicrobial research.

Chemical Structure and Properties

The molecular formula of this compound is C9H6N2O3, characterized by a nitro group at the 7-position of the quinoline ring. Its structure influences its chemical behavior and biological activity, allowing it to interact with various biological targets.

Target Interaction : The primary mechanism of action involves the formation of stable quinolone monoadducts with genomic DNA, which can lead to mutagenic and genotoxic effects. This interaction is crucial in understanding its potential as a carcinogen .

Biochemical Pathways : this compound is known to induce cell death in immune cells, particularly during the progression of oral squamous cell carcinoma (OSCC) in murine models. This suggests a role in immunosuppression linked to cancer progression .

Biological Activities

Research indicates that this compound exhibits several significant biological activities:

Anticancer Activity

Studies have shown that this compound can exhibit cytotoxic effects against various cancer cell lines. For instance, it has been reported to induce apoptosis in cancer cells through DNA damage mechanisms .

Antimicrobial Properties

The compound has also demonstrated activity against certain bacterial strains, suggesting its potential use as an antimicrobial agent. Its efficacy varies depending on the specific bacterial target .

Case Studies and Research Findings

A variety of studies have investigated the biological effects of this compound:

Study Focus Findings
Gann Study (1980)CarcinogenicityIndicated that 4-nitroquinoline N-oxide produces bulky DNA adducts leading to carcinogenesis .
PMC9820345CytotoxicityFound that this compound induces immune cell death, contributing to immunosuppression in OSCC models .
Smolecule ResearchAntimicrobial ActivityReported significant activity against specific bacterial strains, highlighting its potential therapeutic applications .

Pharmacokinetics

The pharmacokinetic properties of this compound are influenced by its lipophilic nature, which affects absorption and distribution within biological systems. The compound's interaction with various biological membranes is critical for its bioactivity .

Properties

IUPAC Name

7-nitro-1-oxidoquinolin-1-ium
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6N2O3/c12-10-5-1-2-7-3-4-8(11(13)14)6-9(7)10/h1-6H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUOCQTVDQHFBEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=C1)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14753-18-5
Record name Quinonline, 8-nitro-, 1-oxide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014753185
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

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